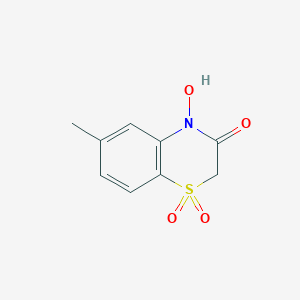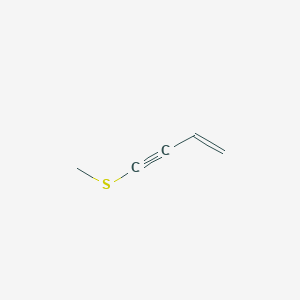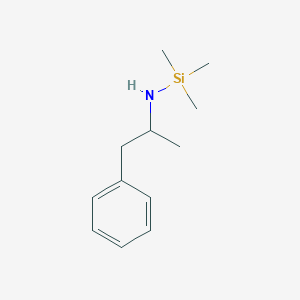
1-phenyl-N-trimethylsilylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-trimethylsilylpropan-2-amine, also known as PTM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-phenyl-N-trimethylsilylpropan-2-amine has been used in various scientific research applications, including as a reagent in organic synthesis, a chiral auxiliary in asymmetric synthesis, and a ligand in transition metal catalysis. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has been investigated for its potential use in medicinal chemistry, specifically as a precursor to compounds with potential pharmacological activity.
Mechanism Of Action
The mechanism of action of 1-phenyl-N-trimethylsilylpropan-2-amine is not well understood, but it is believed to function as a chiral auxiliary in asymmetric synthesis. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has been shown to interact with certain receptors in the brain, potentially leading to its pharmacological activity.
Biochemical And Physiological Effects
1-phenyl-N-trimethylsilylpropan-2-amine has been shown to have potential pharmacological activity, specifically as a precursor to compounds that may exhibit antipsychotic and antidepressant effects. However, the biochemical and physiological effects of 1-phenyl-N-trimethylsilylpropan-2-amine itself have not been extensively studied.
Advantages And Limitations For Lab Experiments
One advantage of using 1-phenyl-N-trimethylsilylpropan-2-amine in lab experiments is its high purity and good yields when synthesized using the reported method. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has potential applications in various fields, including organic synthesis and medicinal chemistry. However, the limited understanding of its mechanism of action and potential side effects may limit its use in certain experiments.
Future Directions
Future research directions for 1-phenyl-N-trimethylsilylpropan-2-amine include further investigation of its potential pharmacological activity, as well as its role as a chiral auxiliary in asymmetric synthesis. Additionally, the development of new synthesis methods for 1-phenyl-N-trimethylsilylpropan-2-amine and its derivatives may lead to new applications in various fields.
Synthesis Methods
1-phenyl-N-trimethylsilylpropan-2-amine can be synthesized through the reaction of trimethylsilylpropylamine with benzaldehyde in the presence of a catalyst. This method has been reported to yield high purity and good yields of 1-phenyl-N-trimethylsilylpropan-2-amine.
properties
CAS RN |
14629-65-3 |
|---|---|
Product Name |
1-phenyl-N-trimethylsilylpropan-2-amine |
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
1-phenyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H21NSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
InChI Key |
IGGUCRXZVNSOMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
synonyms |
N-(α-Methylphenethyl)trimethylsilylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



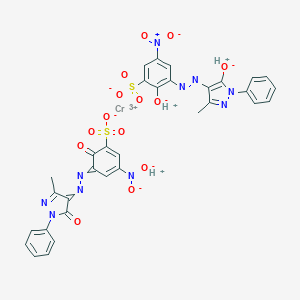
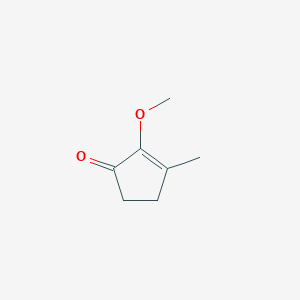
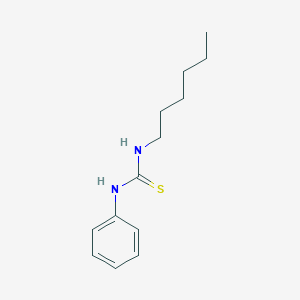
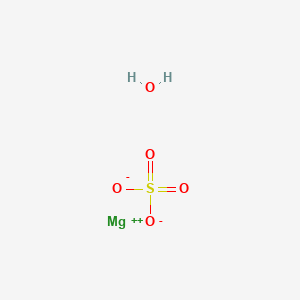
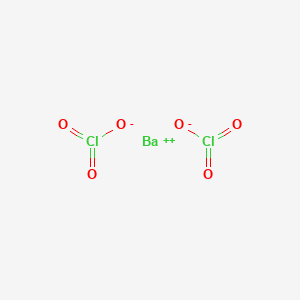
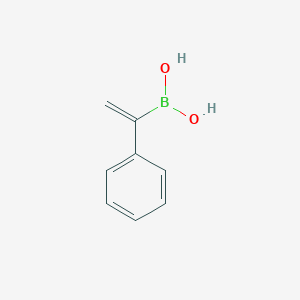

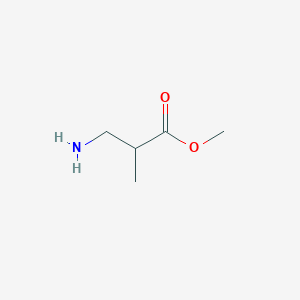
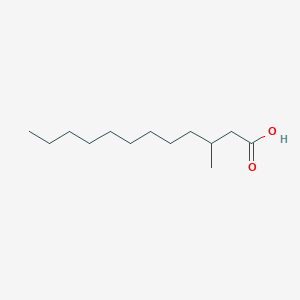
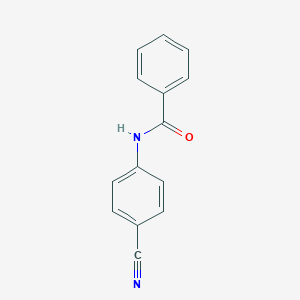
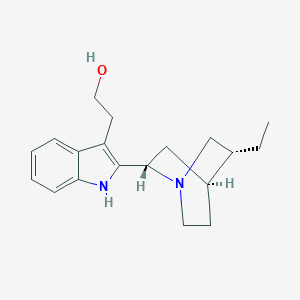
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
